
Dimethyl 3-phenylprop-2-en-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-phenylprop-2-en-1-yl phosphate is an organophosphorus compound with the molecular formula C11H15O4P It is characterized by the presence of a phosphate group attached to a phenylpropene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-phenylprop-2-en-1-yl phosphate typically involves the reaction of 3-phenylprop-2-en-1-ol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-phenylprop-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 3-phenylprop-2-en-1-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dimethyl 3-phenylprop-2-en-1-yl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3-phenylprop-2-en-1-yl phosphite
- Dimethyl 3-phenylprop-2-en-1-yl phosphine
- Dimethyl 3-phenylprop-2-en-1-yl phosphonate
Uniqueness
Dimethyl 3-phenylprop-2-en-1-yl phosphate is unique due to its specific phosphate group, which imparts distinct chemical reactivity and biological activity. Compared to its phosphite, phosphine, and phosphonate analogs, it exhibits different reactivity patterns and biological interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
64960-08-3 |
|---|---|
Formule moléculaire |
C11H15O4P |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
dimethyl 3-phenylprop-2-enyl phosphate |
InChI |
InChI=1S/C11H15O4P/c1-13-16(12,14-2)15-10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3 |
Clé InChI |
USKTWJWULBPTNK-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)


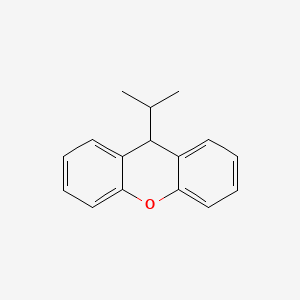
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)
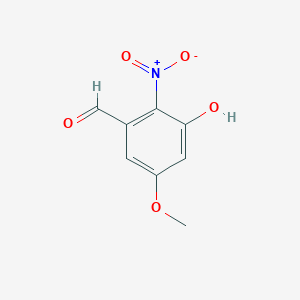


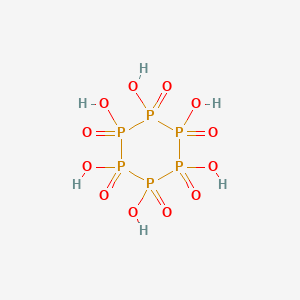
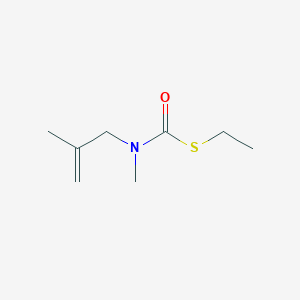
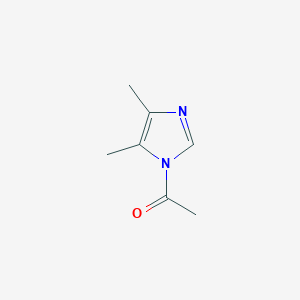
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
